

# (3α,5β,6β,7α)-BAR501: A Technical Guide to a Selective GPBAR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (3α,5β,6β,7α)-BAR501, a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This document details its mechanism of action, summarizes key experimental data, and provides methodological insights for researchers in the field.

# **Chemical Structure and Physicochemical Properties**

 $(3\alpha,5\beta,6\beta,7\alpha)$ -BAR501 is a semi-synthetic bile acid derivative designed for high selectivity towards GPBAR1, lacking activity at the farnesoid X receptor (FXR).[1][2] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of  $(3\alpha,5\beta,6\beta,7\alpha)$ -BAR501



| Property          | Value                                                                                                                                                           | Reference |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | (3R,5S,6S,7S,8S,9S,10S,13R,<br>14S,17R)-6-ethyl-17-((R)-5-<br>hydroxypentan-2-yl)-10,13-<br>dimethylhexadecahydro-1H-<br>cyclopenta[a]phenanthrene-<br>3,7-diol | [3]       |  |
| Alternative Names | $(3\alpha,5\beta,6\beta,7\beta)$ -6-ethyl-cholane-3,7,24-triol                                                                                                  | [4]       |  |
| CAS Number        | 1632118-69-4                                                                                                                                                    | [4]       |  |
| Molecular Formula | С26Н46О3                                                                                                                                                        | [4][5]    |  |
| Molecular Weight  | 406.64 g/mol                                                                                                                                                    | [5][6]    |  |
| Appearance        | Crystalline solid                                                                                                                                               | [2][4]    |  |
| Purity            | ≥95%                                                                                                                                                            | [2][4]    |  |
| Solubility        | DMSO: ≥ 50 mg/mL (122.96 mM)[5], Ethanol: 2 mg/mL[1], Water: Insoluble[6]                                                                                       | [1][5][6] |  |
| pKa (Predicted)   | 14.82 ± 0.70                                                                                                                                                    | [5]       |  |
| Storage           | -20°C (long term)                                                                                                                                               | [3][5]    |  |

# **Biological Activity and Mechanism of Action**

BAR501 is a selective agonist of GPBAR1 with an EC $_{50}$  of 1  $\mu$ M.[5][6] GPBAR1 is a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][7] This initiates a downstream signaling cascade involving protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of target genes.[3]

The activation of GPBAR1 by BAR501 has been shown to exert a variety of physiological effects, including:



- Vascular Effects: Reduces hepatic perfusion pressure and counteracts norepinephrine-induced vasoconstriction.[1][3] It protects against endothelial dysfunction by increasing the expression and activity of cystathionine-γ-lyase (CSE) and endothelial nitric oxide synthase (eNOS), while reducing the expression of endothelin-1 (ET-1).[1][2]
- Anti-inflammatory Effects: Shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] It has been shown to reduce trinitrobenzenesulfonic acid-induced colitis in mice.[4]
- Metabolic Effects: Increases the expression of pro-glucagon (the precursor to GLP-1) in enteroendocrine cells.[5]

The signaling pathway initiated by BAR501 binding to GPBAR1 is depicted below.



Click to download full resolution via product page

Caption: BAR501 activates GPBAR1, leading to cAMP production and downstream signaling.

# **Key Experimental Protocols**

This section details the methodologies for several key experiments that have characterized the activity of BAR501.

## **In Vitro Assays**

#### 3.1.1. GPBAR1 Transactivation Assay

- Objective: To determine the potency and selectivity of BAR501 in activating GPBAR1.
- Cell Line: HEK293 cells.[5]
- Methodology:



- HEK293 cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.
- Transfected cells are then treated with varying concentrations of BAR501.
- After a specified incubation period, cell lysates are collected, and luciferase activity is measured as a readout of CRE-mediated gene transcription.
- The EC<sub>50</sub> value is calculated from the dose-response curve.[5]
- Results: BAR501 effectively transactivates GPBAR1 with an EC<sub>50</sub> of 1 μM.[5][6]
- 3.1.2. Pro-glucagon mRNA Expression in GLUTAg Cells
- Objective: To assess the effect of BAR501 on the expression of GLP-1 precursor.
- Cell Line: GLUTAg, a murine enteroendocrine cell line.
- · Methodology:
  - GLUTAg cells are treated with BAR501 (e.g., 10 μM).[5]
  - Following incubation, total RNA is extracted from the cells.
  - The expression level of pro-glucagon mRNA is quantified using real-time quantitative PCR (RT-qPCR).
- Results: Exposure to 10 μM BAR501 increases the expression of GLP-1 mRNA by 2.5-fold.
   [5]
- 3.1.3. Macrophage Polarization Assay
- Objective: To investigate the effect of BAR501 on macrophage phenotype.
- Cell Source: Spleen-derived macrophages from BALB/c mice.[8]
- Methodology:



- Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-y)
   to induce a pro-inflammatory (M1) phenotype.
- Cells are co-treated with BAR501.
- The expression of M1 (e.g., Cd38, Fpr2, Gpr18) and M2 (e.g., Egr2, c-myc) phenotype markers is analyzed by RT-qPCR.[8]
- Results: BAR501 reverses the upregulation of M1 markers and the downregulation of M2 markers induced by LPS/IFN-γ, indicating a shift towards an anti-inflammatory M2 phenotype.[8]

The general workflow for these in vitro experiments is illustrated below.



Click to download full resolution via product page

Caption: A generalized workflow for in vitro cell-based assays with BAR501.



### In Vivo Studies

#### 3.2.1. Murine Colitis Model

- Objective: To evaluate the therapeutic potential of BAR501 in a model of inflammatory bowel disease.
- Animal Model: BALB/c mice with trinitrobenzenesulfonic acid (TNBS)-induced colitis.[3]
- · Methodology:
  - Colitis is induced in mice by intrarectal administration of TNBS.
  - Mice are treated with BAR501 (e.g., 5 to 30 mg/kg/day) or vehicle by oral gavage.
  - Disease activity is monitored daily by assessing body weight change and a Colitis Disease Activity Index (CDAI).
  - At the end of the study, colons are collected for histological analysis and measurement of inflammatory markers.
- Results: BAR501 dose-dependently attenuates the severity of colitis, reducing weight loss and the CDAI score.[3]

#### 3.2.2. Portal Hypertension Model

- Objective: To assess the effect of BAR501 on hepatic vasoconstriction.
- Animal Model: Naïve rats.[5]
- Methodology:
  - Rats are administered BAR501 (e.g., 15 mg/kg/day) for a specified period (e.g., 6 days).
  - The liver is isolated and perfused at a constant flow rate.
  - The vasomotor response to norepinephrine (NE) is measured by monitoring the perfusion pressure.



Results: BAR501 treatment attenuates the vasoconstrictor response to NE.[5]

## **Summary of Quantitative Data**

Table 2: Summary of In Vitro Efficacy Data for BAR501

| Parameter                               | Cell Line | Value/Effect                    | Reference |
|-----------------------------------------|-----------|---------------------------------|-----------|
| GPBAR1 Transactivation (EC50)           | HEK293    | 1 μΜ                            | [5][6]    |
| Pro-glucagon (GLP-1)<br>mRNA Expression | GLUTAg    | 2.5-fold increase (at<br>10 μM) | [5]       |
| cAMP Production                         | GLUTAg    | Robust increase (at 10 μM)      | [5]       |

Table 3: Summary of In Vivo Efficacy Data for BAR501

| Model                  | Animal      | Dosage                   | Effect                                                 | Reference |
|------------------------|-------------|--------------------------|--------------------------------------------------------|-----------|
| TNBS-induced Colitis   | BALB/c Mice | 5-30 mg/kg/day<br>(p.o.) | Dose-dependent reduction in CDAI                       | [3]       |
| Portal<br>Hypertension | Rats        | 15 mg/kg/day             | Attenuation of norepinephrine-induced vasoconstriction | [5]       |

## Conclusion

 $(3\alpha,5\beta,6\beta,7\alpha)$ -BAR501 is a valuable research tool for investigating the physiological roles of GPBAR1. Its high selectivity and demonstrated efficacy in various in vitro and in vivo models make it a promising candidate for further investigation in the context of inflammatory and metabolic diseases. This guide provides a foundational understanding of its properties and a starting point for the design of future studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. The G Protein-Coupled Bile Acid Receptor TGR5 (Gpbar1) Modulates Endothelin-1 Signaling in Liver PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver GPBAR1 Associates With Immune Dysfunction in Primary Sclerosing Cholangitis and Its Activation Attenuates Cholestasis in Abcb4-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(3α,5β,6β,7α)-BAR501: A Technical Guide to a Selective GPBAR1 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603030#3-5-6-7-bar501-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com